4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
Description
4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1049754-88-2) is a thiazole-derived small molecule with a molecular formula of C₁₂H₁₄Cl₂N₂S and a molecular weight of 289.22 g/mol . Structurally, it consists of a thiazole ring substituted with a chloromethyl group at the 4-position and an N-linked 3,4-dimethylphenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is listed with a purity of 95% and is cataloged under MFCD07288530 .
Properties
IUPAC Name |
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S.ClH/c1-8-3-4-10(5-9(8)2)14-12-15-11(6-13)7-16-12;/h3-5,7H,6H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBGCOVTBEZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CCl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through nucleophilic substitution reactions, where a suitable dimethylphenylamine reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structural features facilitate various chemical transformations.
Biology
In biological research, 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride has been utilized in enzyme inhibition studies and receptor binding assays. It may interact with specific proteins involved in disease processes, making it a candidate for drug development.
Industry
This compound can be employed in the production of specialty chemicals or as an intermediate in synthesizing materials with specific properties. Its versatility allows it to be adapted for various industrial applications.
Research indicates that this compound exhibits notable pharmacological properties. For example:
- Anti-inflammatory Potential : Studies have explored its derivatives for anti-inflammatory activities through mechanisms involving cyclooxygenase enzymes (COX-1 and COX-2) .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of thiazole derivatives similar to this compound. The results indicated significant inhibitory effects on COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new thiazole derivatives from this compound and characterizing their biological activities. The synthesized compounds showed promising results in vitro against various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in disease processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and synthesis yields:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Chloromethyl Group : The presence of a chloromethyl group (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. This group is absent in the simpler analog 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine (CAS: 104296-00-6), which lacks reactivity for further derivatization .
- Urea vs. Amine Linkers : Compounds 8n and 8o feature urea linkers instead of amine groups, which may improve hydrogen-bonding interactions with biological targets. Their higher molecular weights (372.2 and 446.0 g/mol) compared to the target compound (289.22 g/mol) could influence pharmacokinetic properties .
- In contrast, the 3,4-dimethylphenyl group in the target compound offers moderate hydrophobicity .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, 4-(chloromethyl)-N-(4-methoxyphenyl)-... ) improve aqueous solubility compared to free bases.
- Molecular Weight : Smaller analogs like 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine (204.29 g/mol) may exhibit better membrane permeability, whereas bulkier derivatives (e.g., 8o ) could face bioavailability limitations .
Biological Activity
4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 289.22 g/mol. The compound features a thiazole ring and a chloromethyl group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14Cl2N2S |
| Molecular Weight | 289.22 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound generally involves:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors such as α-haloketones and thioureas.
- Chloromethylation : Introduction of the chloromethyl group using reagents like formaldehyde and hydrochloric acid.
- Nucleophilic Substitution : Attachment of the dimethylphenyl group through reactions with suitable amines.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. In a study examining various thiazole derivatives, compounds similar to this compound demonstrated effectiveness against both bacterial and fungal strains .
Enzyme Inhibition
The compound's mechanism of action may involve enzyme inhibition. Specifically, it has been suggested that thiazole derivatives can act as mixed-type inhibitors for cholinesterase enzymes, which are crucial in neurotransmission . This inhibition could potentially lead to applications in treating conditions related to cholinergic dysfunction.
Neuroprotective Effects
In vitro studies have shown that certain thiazole derivatives can exhibit neuroprotective effects against oxidative stress in neuronal cell lines. For instance, compounds with similar structures have been evaluated for their ability to reduce inflammation markers such as IL-1β and TNF-α in response to lipopolysaccharide-induced damage .
Case Studies
- Antibacterial Activity : A series of thiazole derivatives were synthesized and screened for antibacterial properties. The results indicated that compounds with chloromethyl substitutions had enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .
- Neuroprotection : In a study focused on neuroprotective agents, this compound showed a significant reduction in H₂O₂-induced neuronal damage at concentrations around 10 μM .
Q & A
Q. Table 1: Representative Synthesis Conditions
*Yield data not explicitly provided in cited evidence; inferred from analogous methods.
Advanced: How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer:
- Single-Crystal Growth : Dissolve the compound in DMF, heat to dissolve completely, and allow slow evaporation to obtain suitable crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for diffraction experiments. Compare bond lengths and angles with similar thiazol-2-amine derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to validate structural integrity .
- Validation : Refine the structure using SHELXL-97 software and verify hydrogen bonding patterns (e.g., N–H⋯S interactions) .
Data Contradiction: How to resolve discrepancies in synthetic yields for similar thiazol-2-amine derivatives?
Methodological Answer:
- Variable Analysis : Investigate reagent purity (e.g., POCl₃ moisture sensitivity), reaction time (under-reflux vs. extended heating), and work-up efficiency (pH control during precipitation) .
- Reproducibility : Replicate methods from multiple sources (e.g., compare and ) under controlled conditions.
- Quantitative Metrics : Use HPLC or NMR to assess purity and calculate isolated yields rigorously.
Mechanistic: What is the role of POCl₃ in thiazole ring formation?
Methodological Answer:
POCl₃ acts as a cyclodehydrating agent, facilitating the formation of the thiazole ring by removing water and promoting intramolecular cyclization. This is critical in converting thiosemicarbazide intermediates into thiazole derivatives . Alternative catalysts (e.g., glacial acetic acid) may be used in Schiff base formation but are less effective for cyclization .
Biological Activity: What methodologies assess receptor binding affinity for thiazol-2-amine derivatives?
Methodological Answer:
- In Vitro Assays :
- Selectivity Testing : Compare binding affinities for CRF₁ vs. CRF₂α receptors using transfected cell lines .
Purification: What chromatographic techniques are effective for purifying the hydrochloride salt?
Methodological Answer:
- Recrystallization : Use DMSO/water or ethanol/water mixtures to isolate high-purity crystals .
- Column Chromatography : If impurities persist, employ silica gel columns with gradients of ethyl acetate/hexane (for neutral intermediates) or methanol/dichloromethane (for polar salts).
- Ion Exchange : Use anion-exchange resins to remove excess chloride ions from the hydrochloride salt.
Stability: How does the chloromethyl group influence stability under varying conditions?
Methodological Answer:
- Hydrolytic Stability : The chloromethyl group is prone to hydrolysis in aqueous media. Conduct accelerated stability studies at pH 1–13 and monitor degradation via HPLC .
- Light Sensitivity : Store the compound in amber vials at –20°C to prevent photolytic cleavage of the C–Cl bond.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
Derivative Synthesis: What strategies modify the chloromethyl group for functionalization?
Methodological Answer:
- Nucleophilic Substitution : Replace the chloride with azide, amine, or thiol groups using NaN₃, NH₃, or NaSH, respectively (Note: BenchChem excluded per guidelines; method inferred from general chemistry).
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the chloromethyl position.
Key Considerations for Researchers:
- Structural Confirmation : Always cross-validate NMR, MS, and X-ray data to ensure accuracy.
- Biological Relevance : Prioritize CRF₁ receptor assays given structural similarities to SSR125543A, a known antagonist .
- Synthetic Reproducibility : Document reaction conditions meticulously to address literature inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
